molecular formula C24H21N3O3 B11811546 ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol

((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol

Cat. No.: B11811546
M. Wt: 399.4 g/mol
InChI Key: NQQXMZFFORWTSM-UHFFFAOYSA-N
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Description

((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol: is a complex organic compound characterized by a triazine core substituted with benzene rings and hydroxymethyl groups. This compound is part of the broader class of triazine derivatives, which are known for their diverse applications in various fields such as materials science, pharmaceuticals, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol typically involves the nucleophilic substitution of cyanuric chloride with benzene derivatives. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol is used as a building block in the synthesis of advanced materials, including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing .

Biology and Medicine: In biological research, this compound is explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs. Its triazine core is also investigated for its antitumor properties .

Industry: Industrially, this compound is used in the production of high-performance polymers and resins. These materials are valued for their thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can act as a scaffold, allowing for the attachment of various functional groups that modulate its activity. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Uniqueness: ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxymethyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

[3-[4,6-bis[3-(hydroxymethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methanol

InChI

InChI=1S/C24H21N3O3/c28-13-16-4-1-7-19(10-16)22-25-23(20-8-2-5-17(11-20)14-29)27-24(26-22)21-9-3-6-18(12-21)15-30/h1-12,28-30H,13-15H2

InChI Key

NQQXMZFFORWTSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)CO)C4=CC=CC(=C4)CO)CO

Origin of Product

United States

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